Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol
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Overview
Description
Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol: is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups at the 3 and 4 positions. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol typically involves the [3+2] cycloaddition of maleic anhydrides or furan-2(5H)-ones with an in situ generated azomethine ylide . This method allows for the formation of the pyrrolidine ring with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows for binding to active sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the benzyl and hydroxymethyl groups.
Prolinol: Contains a hydroxyl group but lacks the benzyl substitution.
Pyrrolizine: A bicyclic structure with different functional groups.
Uniqueness: Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKLRXUZKUZOP-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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